molecular formula C6H11NO2 B1294424 1-(2-Hydroxyethyl)pyrrolidin-2-one CAS No. 3445-11-2

1-(2-Hydroxyethyl)pyrrolidin-2-one

Cat. No.: B1294424
CAS No.: 3445-11-2
M. Wt: 129.16 g/mol
InChI Key: WDQFELCEOPFLCZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1-(2-Hydroxyethyl)pyrrolidin-2-one is a derivative of pyrrolidin-2-one, a five-membered lactam present in both natural and synthetic compounds Pyrrolidin-2-one derivatives are known to exhibit diverse biological activities, suggesting they interact with multiple targets .

Mode of Action

It’s known that pyrrolidin-2-one derivatives can induce prominent pharmaceutical effects . The compound’s interaction with its targets likely involves binding to specific receptors or enzymes, leading to changes in cellular processes.

Pharmacokinetics

It’s known that the compound has a molecular weight of 12916 g/mol , which may influence its bioavailability and distribution within the body.

Result of Action

Given the diverse biological activities of pyrrolidin-2-one derivatives , it’s likely that the compound’s action results in a range of cellular responses.

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, pH, and the presence of other chemicals . Additionally, the compound’s efficacy may be influenced by the physiological environment within the body, including factors such as pH, temperature, and the presence of other biomolecules.

Biochemical Analysis

Biochemical Properties

1-(2-Hydroxyethyl)pyrrolidin-2-one plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, facilitating numerous biochemical processes. For instance, it has been shown to interact with enzymes involved in metabolic pathways, such as dehydrogenases and oxidases . These interactions often involve hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzymes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, this compound can alter cellular metabolism by influencing the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . The compound’s ability to form hydrogen bonds and hydrophobic interactions with target molecules is critical for its function. These interactions can lead to changes in the conformation of the target molecules, thereby modulating their activity and influencing downstream biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity. Long-term exposure to this compound has been associated with alterations in cellular homeostasis and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing metabolic efficiency and reducing oxidative stress . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced only above certain concentration levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence metabolic flux by modulating the activity of key enzymes, such as dehydrogenases and oxidases. These interactions can lead to changes in the levels of metabolites and affect the overall metabolic balance within the cell. The compound’s role in these pathways highlights its importance in maintaining cellular homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its biochemical activity and its interactions with target biomolecules.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in modulating biochemical pathways and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyethyl)pyrrolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 2-pyrrolidone with ethylene oxide under basic conditions . The reaction typically proceeds as follows: [ \text{2-Pyrrolidone} + \text{Ethylene Oxide} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound often involves the same synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .

Chemical Reactions Analysis

1-(2-Hydroxyethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic or acidic conditions.

Major Products Formed:

Properties

IUPAC Name

1-(2-hydroxyethyl)pyrrolidin-2-one
Source PubChem
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InChI

InChI=1S/C6H11NO2/c8-5-4-7-3-1-2-6(7)9/h8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQFELCEOPFLCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044922
Record name 1-(2-Hydroxyethyl)pyrrolidin-2-one
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Molecular Weight

129.16 g/mol
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Physical Description

Liquid, Melting point = 20 deg C; [ChemIDplus] Clear dark brown viscous liquid; [Sigma-Aldrich MSDS]
Record name 2-Pyrrolidinone, 1-(2-hydroxyethyl)-
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Record name 1-(2-Hydroxyethyl)-2-pyrrolidinone
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CAS No.

3445-11-2
Record name 1-(2-Hydroxyethyl)-2-pyrrolidinone
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Record name 1-(2-Hydroxyethyl)-2-pyrrolidinone
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Record name 2-Pyrrolidinone, 1-(2-hydroxyethyl)-
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Record name 1-(2-Hydroxyethyl)pyrrolidin-2-one
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Record name 1-(2-hydroxyethyl)pyrrolidin-2-one
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Record name 1-(2-HYDROXYETHYL)-2-PYRROLIDINONE
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Synthesis routes and methods

Procedure details

A reactor was charged with γ-butyrolactone, 2-aminoethanol and water, to produce N-(2-hydroxyethyl)-2-pyrrolidone. The molar ratio of the 2-aminoethanol/γ-butyrolactone was 1.0, and that of the γ-butyrolactone/water was 1.1. The reaction temperature was 250° C. and the reaction time was 2 hours.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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